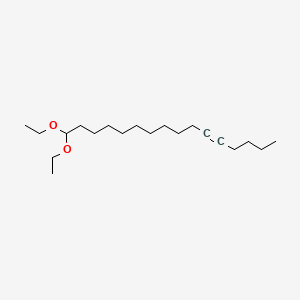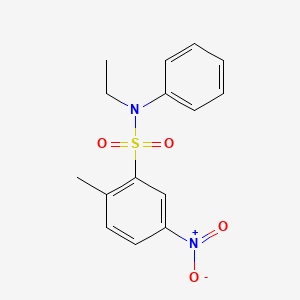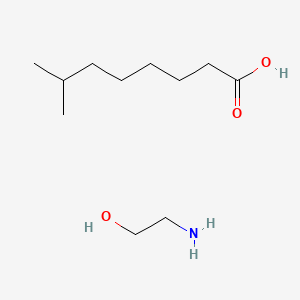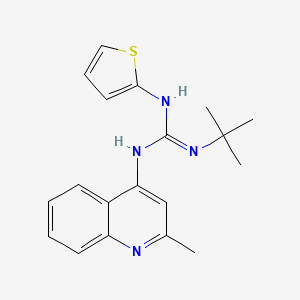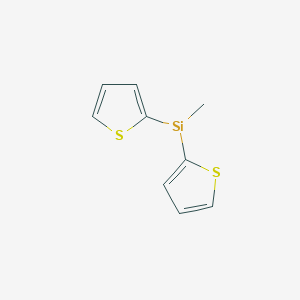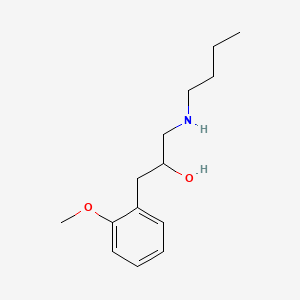
1-Butylamino-3-(o-methoxyphenyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butylamino-3-(o-methoxyphenyl)-2-propanol is an organic compound that belongs to the class of beta-amino alcohols These compounds are characterized by the presence of both an amino group and a hydroxyl group attached to a carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butylamino-3-(o-methoxyphenyl)-2-propanol can be achieved through several synthetic routes. One common method involves the reaction of o-methoxybenzaldehyde with butylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the following steps:
Condensation: o-Methoxybenzaldehyde reacts with butylamine to form an imine intermediate.
Reduction: The imine intermediate is reduced to the corresponding amine using sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Butylamino-3-(o-methoxyphenyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
1-Butylamino-3-(o-methoxyphenyl)-2-propanol may have various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as acting as a beta-blocker or other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Butylamino-3-(o-methoxyphenyl)-2-propanol would depend on its specific application. For instance, if it acts as a beta-blocker, it would bind to beta-adrenergic receptors, inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This would result in decreased heart rate and blood pressure.
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: A well-known beta-blocker with a similar structure.
Metoprolol: Another beta-blocker used in the treatment of cardiovascular diseases.
Comparison
1-Butylamino-3-(o-methoxyphenyl)-2-propanol may have unique properties compared to these similar compounds, such as different pharmacokinetics, potency, or side effect profiles. Its uniqueness could be attributed to the specific arrangement of functional groups and the presence of the o-methoxyphenyl moiety.
Conclusion
This compound is a compound with potential applications in various fields Its synthesis, chemical reactions, and mechanism of action are areas of interest for researchers
Propiedades
Número CAS |
73972-48-2 |
|---|---|
Fórmula molecular |
C14H23NO2 |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
1-(butylamino)-3-(2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C14H23NO2/c1-3-4-9-15-11-13(16)10-12-7-5-6-8-14(12)17-2/h5-8,13,15-16H,3-4,9-11H2,1-2H3 |
Clave InChI |
NYUDRCHSZYHVOY-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCC(CC1=CC=CC=C1OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)
![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl-](/img/structure/B14456001.png)

